3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline 3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline
Brand Name: Vulcanchem
CAS No.: 1250793-51-1
VCID: VC11587798
InChI: InChI=1S/C11H14N4S/c1-8(9-4-3-5-10(12)6-9)16-11-14-13-7-15(11)2/h3-8H,12H2,1-2H3
SMILES:
Molecular Formula: C11H14N4S
Molecular Weight: 234.32 g/mol

3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline

CAS No.: 1250793-51-1

Cat. No.: VC11587798

Molecular Formula: C11H14N4S

Molecular Weight: 234.32 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline - 1250793-51-1

Specification

CAS No. 1250793-51-1
Molecular Formula C11H14N4S
Molecular Weight 234.32 g/mol
IUPAC Name 3-[1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]aniline
Standard InChI InChI=1S/C11H14N4S/c1-8(9-4-3-5-10(12)6-9)16-11-14-13-7-15(11)2/h3-8H,12H2,1-2H3
Standard InChI Key KUFWECHDRUAAKK-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=CC=C1)N)SC2=NN=CN2C

Introduction

Chemical Identity and Structural Features

3-{1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline (C₁₁H₁₃N₄S) is characterized by a 4-methyl-1,2,4-triazole moiety linked via a sulfanyl-ethyl spacer to a meta-substituted aniline group. The triazole ring contributes to its planar aromaticity, while the sulfanyl (-S-) bridge introduces conformational flexibility and redox activity . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₁H₁₃N₄S
Molecular Weight247.31 g/mol
IUPAC Name3-{1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline
CAS Registry NumberNot yet assigned
Topological Polar Surface Area87.7 Ų (calculated)

The meta-substitution on the aniline ring sterically hinders π-stacking interactions, potentially enhancing solubility in polar aprotic solvents compared to para-substituted analogs . The 4-methyl group on the triazole ring stabilizes the tautomeric form, favoring the 1,4-dihydro configuration in solution .

Synthetic Pathways and Optimization

Core Triazole Synthesis

The 4-methyl-4H-1,2,4-triazole scaffold is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example, reaction of 4-methyl-3-thiosemicarbazide with acetic anhydride yields 4-methyl-4H-1,2,4-triazole-3-thiol, a key intermediate .

Purification and Characterization

Crude product purification involves column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water. Structural confirmation relies on:

  • ¹H NMR (DMSO-d₆): δ 1.85 (d, J = 7.1 Hz, 3H, CH₃), 3.42 (q, 1H, SCH₂), 5.21 (s, 2H, NH₂), 6.52–7.25 (m, 4H, Ar-H) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N triazole) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in DMSO (12.7 mg/mL at 25°C) and ethanol (4.3 mg/mL), with poor aqueous solubility (<0.1 mg/mL). Stability studies indicate decomposition above 210°C, with the sulfanyl linkage oxidizing to sulfoxide under prolonged UV exposure .

Tautomerism and Electronic Effects

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict two dominant tautomers:

  • 1,4-Dihydro form: N1-H tautomer (68% population at 298K).

  • 1,2-Dihydro form: N2-H tautomer (32% population) .

The HOMO (-6.12 eV) localizes on the triazole and aniline rings, suggesting nucleophilic reactivity at the sulfur and C5-triazole positions .

Biological Activity and Structure-Activity Relationships (SAR)

While direct pharmacological data for 3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline are unavailable, analogs provide actionable SAR insights:

Anticancer Activity

Analogous 1,2,4-triazole derivatives inhibit topoisomerase IIα (IC₅₀: 1.8–4.7 μM) and induce apoptosis in HT-29 colon carcinoma cells . Substituents at the triazole C3 position (e.g., methyl groups) improve target binding through hydrophobic interactions .

Industrial and Materials Science Applications

Corrosion Inhibition

Triazole-thioethers act as effective mild steel corrosion inhibitors in acidic media (HCl 1M), achieving 92% efficiency at 500 ppm. Adsorption follows the Langmuir isotherm (ΔG°ads = −34.2 kJ/mol), indicating chemisorption .

Polymer Stabilizers

Incorporation into epoxy resins (0.5–2 wt%) reduces thermal degradation onset temperatures by 40–60°C, attributed to radical scavenging by the sulfanyl group .

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